Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
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Overview
Description
Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a cyclopentyl group, a methylsulfonyl group, and a carboxylate ester group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester . The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its neuroprotective and anti-neuroinflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-α (TNF-α) . Additionally, it can modulate endoplasmic reticulum (ER) stress and apoptosis pathways, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Methyl 4-cyclopentyl-2-(methylsulfonyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties but differ in their specific molecular interactions and targets.
Sulfone derivatives: Similar in their oxidation products but may vary in their biological activities and applications.
List of Similar Compounds
- Triazole-pyrimidine hybrids
- Sulfone derivatives of pyrimidine
- Dihydropyrimidine derivatives
Properties
Molecular Formula |
C12H16N2O4S |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
methyl 4-cyclopentyl-2-methylsulfonylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H16N2O4S/c1-18-11(15)9-7-13-12(19(2,16)17)14-10(9)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
XWLMHUNDFREGNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2CCCC2)S(=O)(=O)C |
Origin of Product |
United States |
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